molecular formula C9H7NO B046185 6-Hydroxyquinoline CAS No. 580-16-5

6-Hydroxyquinoline

Cat. No.: B046185
CAS No.: 580-16-5
M. Wt: 145.16 g/mol
InChI Key: OVYWMEWYEJLIER-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline, also known as 6-Quinolinol, is a derivative of quinoline with a hydroxyl group attached to the sixth position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.

Mechanism of Action

Target of Action:

6-Hydroxyquinoline (also known as 6-Quinolinol) is a monohydroxyquinoline compound. While it doesn’t have a single specific target, it exhibits a rich diversity of biological properties.

Biochemical Analysis

Biochemical Properties

6-Hydroxyquinoline is known to interact with various enzymes, proteins, and other biomolecules. It is an ideal photoacid system for exploring excited-state proton transfer (ESPT) reactions . The nature of these interactions is largely dependent on the specific biomolecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the biological context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can involve transporters or binding proteins. It can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyquinoline can be synthesized through several methods. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Another method includes the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis due to its efficiency and scalability. The reaction involves heating aniline with glycerol and sulfuric acid, followed by oxidation with nitrobenzene. The product is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-6,7-dione.

    Reduction: Reduction reactions can convert it to 6-aminoquinoline.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline-6,7-dione.

    Reduction: 6-Aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: It serves as a fluorescent probe for studying biological systems and as a chelating agent in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar to 6-Hydroxyquinoline but with the hydroxyl group at the eighth position. It is also a strong chelating agent with broad pharmacological applications.

    2-Hydroxyquinoline: Another isomer with the hydroxyl group at the second position, known for its antimicrobial properties.

    4-Hydroxyquinoline: With the hydroxyl group at the fourth position, it is used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and medicinal applications.

Properties

IUPAC Name

quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWMEWYEJLIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206726
Record name 6-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

580-16-5
Record name 6-Hydroxyquinoline
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Record name 6-Hydroxyquinoline
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Record name 6-QUINOLINOL
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Record name 6-Hydroxyquinoline
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Record name Quinolin-6-ol
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Synthesis routes and methods I

Procedure details

A 6-benzyloxy-4-chloroquinoline derivative or a corresponding quinazolone derivative is reacted with a phenol derivative or a corresponding aniline derivative in a suitable solvent, for example, o-dichlorobenzene, or in the absence of a solvent, for example, at 120 to 180° C. (step (i) above). Next, a 6-hydroxyquinoline derivative may be produced by reacting the resultant compound with a suitable acid, for example, methanesulfonic acid/trifluoroacetic acid (step (ii) above). The contemplated compound may be produced by reacting the 6-hydroxyquinoline derivative with an alkylating agent, for example, 1-bromo-2-chloroethane (step (iii) above).
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Synthesis routes and methods II

Procedure details

A trifluoromethanesulfonate derivative may be produced by reacting a 7-benzyloxy-4-chloroquinoline derivative with a suitable reducing agent, for example, hydrogen gas/palladium hydroxide to give an alcohol (step (i) above) and then reacting the alcohol with trifluoromethanesulfonic anhydride (step (ii) above) to give a trifluoromethanesulfonate derivative. A quinoline derivative may be produced by reacting the trifluoromethanesulfonate derivative with an alkyltin reagent, for example, tri-n-butyl-(2-pyridyl)-tin or an alkylboronic acid reagent, for example, 3-pyridylboronic acid in the presence of a suitable transition metal catalyst, for example, tetrakis triphenylphosphine palladium (step (iii) above) and reacting the resultant compound with a suitable oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, to give a quinoline derivative (step (iv) above). Next, a 6-hydroxyquinoline derivative may be produced by reacting the quinoline derivative with a suitable reagent, for example, boron tribromide (step (v) above). The contemplated compound may be produced by reacting the 6-hydroxyquinoline derivative with a 4-chloroquinoline derivative or a corresponding quinazolone derivative in a suitable solvent, for example, o-dichlorobenzene, or in the absence of a solvent, for example, at 120 to 180° C. (step (vi) above).
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Synthesis routes and methods III

Procedure details

A solution of 2.50 g (15.7 mmol, Aldrich) of 6-methoxyquinoline in 10 ml of 48% aqueous HBr was refluxed for 24 hours. The reaction mixture was cooled, added slowly to a 150 ml stirred solution of saturated aqueous sodium bicarbonate and then extracted with two 100 ml portions of ethyl acetate. The organic extracts were combined, dried (MgSO4) and concentrated in vacuo to give a solid. The crude material was recrystallized (EtOAc/petroleum ether) to afford 1.95 g (84%) of title compound as white crystals, m.p. 194°-195°.
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84%

Synthesis routes and methods IV

Procedure details

A mixture of 4-aminophenol (44.7 g, 0.41 mol), ferrous sulfate (14 g, 0.05 mol), glycerol (120 mL, 1.65 mol), p-nitrophenol (33.3 g, 0.24 mol), and concentrated sulfuric acid (20 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and the mixture was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 25 g of quinolin-6-ol was obtained as a yellow solid (42% yield).
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42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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